4-Methylbenzothiazole

Descripción general

Descripción

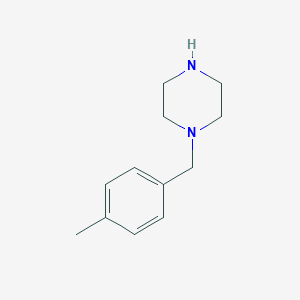

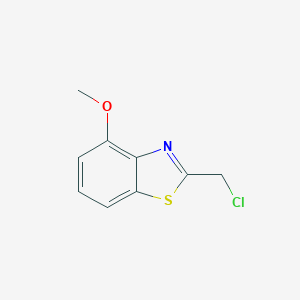

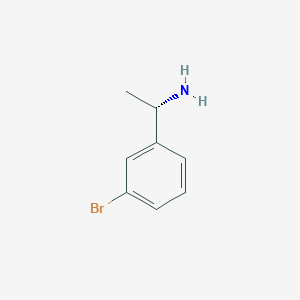

4-Methylbenzothiazole is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The thiazole is a five-membered ring containing both sulfur and nitrogen atoms. The methyl group attached to the benzene ring signifies its substitution at the 4-position.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the reaction of N-methylbenzothiazole-2-thione with diiodine can produce charge-transfer complexes, as well as ionic complexes when reacted in the presence of FeCl3, leading to compounds with potential implications in the mechanism of action of antithyroid drugs . Another method involves the condensation of benzothiazole salts with 4-hydroxycoumarins under mechanochemical conditions, which proceeds without catalysts or solvents, yielding 2-methylenebenzothiazoles with luminescent properties . Additionally, the synthesis of triazolothiadiazoles bearing a 4-methylthiobenzyl moiety can be achieved by condensing specific triazole with substituted aryl furoic acids or aromatic acids .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized using various spectroscopic and crystallographic techniques. X-ray crystallography has been used to determine the structure of several benzothiazole compounds, revealing details such as bond lengths, angles, and molecular conformations , , , . For example, the crystal structure of N-(4-methylbenzothiazole-2-yl)-1-(4-trifluoromethylphenyl)-O,O-dipropyl-α-aminophosphonate shows a dihedral angle of 71.75° between the planes of benzothiazole and benzene .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. Photochromic 4,5-dibenzothienylthiazoles can undergo ring-closing reactions followed by spontaneous elimination and substitution reactions . The antitumor activity of certain benzothiazoles, such as 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, is based on their ability to inhibit the proliferation of cancer cells, which is a result of specific chemical interactions at the molecular level .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by their molecular structure. For example, the presence of substituents on the benzothiazole ring can affect the molecule's luminescence and aggregation-induced emission properties . The antimicrobial activities of some triazolothiadiazoles bearing a 4-methylthiobenzyl moiety have been attributed to their chemical structure, as determined by spectroscopic studies . The crystal packing and intermolecular interactions of these compounds can be analyzed using Hirshfeld surface analysis, which provides insight into their stability and reactivity .

Aplicaciones Científicas De Investigación

Anticancer Activity

4-Methylbenzothiazole derivatives have been evaluated for their anticancer activities. For instance, certain 4-thiazolidinones with benzothiazole moiety have shown promising anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010). Additionally, 2-(4-aminophenyl)benzothiazoles have displayed selective antitumor properties, particularly against breast and ovarian cancer (Bradshaw et al., 2002).

Antimicrobial Properties

Some newly synthesized triazoles, which include 4-methylbenzothiazole derivatives, have shown significant antimicrobial activity against various bacteria and fungi (Gupta & Mishra, 2017). This highlights their potential in addressing microbial resistance.

Tuberculosis Treatment

In the search for new tuberculosis treatments, 2-methylbenzothiazole-based compounds have demonstrated effectiveness against Mycobacterium tuberculosis. Some derivatives have shown activity against Plasmodium falciparum as well, suggesting potential as antimalarial drugs (Huang et al., 2009).

Analytical Chemistry Applications

4-Methylbenzothiazole derivatives have been used in the analytical field, particularly in the simultaneous determination of benzothiazole derivatives in aqueous matrices (Carpinteiro et al., 2012). Additionally, a method for the quantitative analysis of 2-amino-4-methylbenzothiazole using HPLC has been developed, indicating its use in precise analytical measurements (Yuan, 2011).

Chemical Synthesis and Structural Studies

Synthesis and structural analysis of various benzothiazole derivatives, including 4-methylbenzothiazole, have been extensively studied. These compounds have been analyzed using techniques like X-ray analysis, which aids in understanding their molecular structure (Zhang et al., 2005).

Corrosion Inhibition

4-Methylbenzothiazole and its derivatives have been investigated for their role in corrosion inhibition. For example, a study on the synergistic interaction of 2-amino-4-methyl benzothiazole derivatives demonstrated significant enhancement in corrosion protection of mild steel in acidic environments (Shainy et al., 2017).

Environmental Monitoring

Research has been conducted to monitor the environmental occurrence of benzotriazoles, including 4-methylbenzotriazole, in various aquatic environments. These studies provide insight into the environmental impact and the behavior of these compounds in natural water systems (Kiss & Fries, 2009).

Safety And Hazards

Direcciones Futuras

Benzothiazole derivatives, including 4-Methylbenzothiazole, continue to be a subject of interest in scientific research due to their diverse biological activities. Future research directions may include the development of new anti-tumor small molecule drugs that are simultaneously anti-inflammatory and anticancer based on the advantages of benzothiazole frameworks . Additionally, the synthesis of new benzothiazole-based anti-tubercular compounds is a recent advancement in this field .

Propiedades

IUPAC Name |

4-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-6-3-2-4-7-8(6)9-5-10-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUXNZAIHQAHBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184551 | |

| Record name | 4-Methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylbenzothiazole | |

CAS RN |

3048-48-4 | |

| Record name | 4-Methylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003048484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

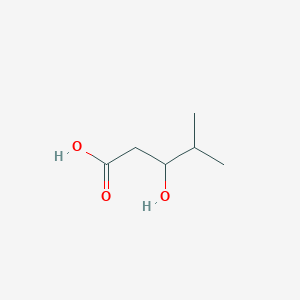

![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)

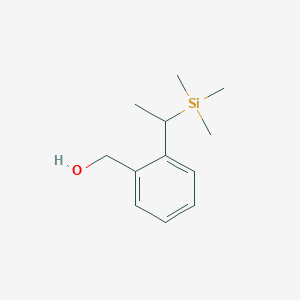

![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)

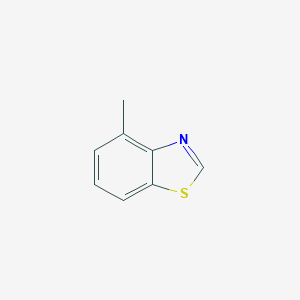

![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)